N-(4-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a methyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)-4-methylbenzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the N-(4-methoxyphenyl)-4-methylbenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenyl-4-methyl-N-[(thiophen-2-yl)methyl]benzamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzylamine.
Substitution: Formation of various substituted thiophen-2-ylmethyl derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated π-bridge units.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of certain enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)naphthalen-2-amine Derivatives: These compounds have similar structural features and are used in similar applications such as organic semiconductors.
Thiophene Derivatives: Compounds like 2,2’-bithiophene and 3-methylthiophene have similar thiophene rings and are used in material science and medicinal chemistry.
Uniqueness
N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its methoxyphenyl group offers additional sites for chemical modification, enhancing its versatility in various research fields.
Properties
Molecular Formula |
C20H19NO2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-5-7-16(8-6-15)20(22)21(14-19-4-3-13-24-19)17-9-11-18(23-2)12-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
NEPIKXCPCZEBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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